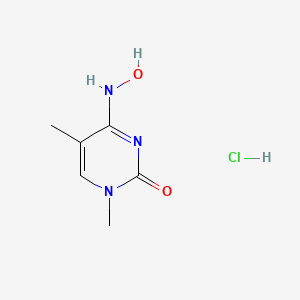
Digitalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digitalin is a mixture of cardiac glycosides found in Digitalis plants, such as Digitalis purpurea and Digitalis lanata. These glycosides are known for their ability to increase the contractility of the heart muscle by inhibiting the sodium-potassium pump in the cell membrane, leading to an increase in intracellular sodium and calcium concentrations . This compound has been used historically in the treatment of heart conditions, particularly heart failure and atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Digitalin is primarily extracted from the leaves of Digitalis plants. The extraction process involves drying and powdering the leaves, followed by solvent extraction using alcohol or water. The extract is then purified through various chromatographic techniques to isolate the active glycosides .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cultivation of Digitalis plants. The leaves are harvested, dried, and processed to extract the glycosides. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Digitalin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the glycoside structure.
Substitution: Substitution reactions can occur at specific functional groups within the glycoside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized glycosides, while reduction can yield reduced forms of the glycosides .
Scientific Research Applications
Digitalin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycoside chemistry and reactions.
Biology: Investigated for its effects on cellular ion transport and signaling pathways.
Industry: Employed in the pharmaceutical industry for the production of cardiac medications.
Mechanism of Action
Digitalin exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn decreases the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of the heart muscle . The primary molecular targets are the Na+/K+ ATPase enzyme and the sodium-calcium exchanger .
Comparison with Similar Compounds
Properties
CAS No. |
752-61-4 |
|---|---|
Molecular Formula |
C36H56O14 |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O14/c1-16-30(50-32-28(42)27(41)26(40)23(14-37)49-32)31(45-4)29(43)33(47-16)48-19-7-9-34(2)18(12-19)5-6-21-20(34)8-10-35(3)25(17-11-24(39)46-15-17)22(38)13-36(21,35)44/h11,16,18-23,25-33,37-38,40-44H,5-10,12-15H2,1-4H3/t16-,18-,19+,20+,21-,22+,23-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34+,35-,36+/m1/s1 |
InChI Key |
CKNOLMVLQUPVMU-YMMLYESFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Key on ui other cas no. |
752-61-4 |
Synonyms |
digitalin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Methyl-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B1198364.png)
![Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1)](/img/structure/B1198365.png)
![Pyrido[2,1-a][2]benzazepine-4-carboxylicacid,7-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxo-,diphenylmethyl ester, (4S,7S,12bR)-](/img/structure/B1198366.png)




